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Compound of Interest

Compound Name: EM 1404

Cat. No.: B15574688

Technical Support Center: 1311-CLR1404 Clinical
Trials

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the dose-limiting toxicities (DLTs) of 131I-
CLR1404 observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is 1311-CLR14047

Al: 1311-CLR1404, also known as iopofosine | 131, is an investigational radiopharmaceutical
agent.[1][2] It combines a phospholipid ether (PLE) analog, which acts as a cancer-targeting
delivery and retention vehicle, with the cytotoxic radioisotope iodine-131.[2][3] The agent is
designed to selectively deliver radiation to malignant cells, including cancer stem cells, while
minimizing exposure to healthy tissues.[1][3]

Q2: What is the mechanism of action of 131I-CLR14047

A2: 1311-CLR1404 is a phospholipid ether analog that selectively accumulates in cancer cells.

[1] This selectivity is attributed to the higher abundance of lipid rafts in the plasma membranes
of cancer cells compared to normal cells.[4] Once inside the cancer cell, the radioactive iodine-
131 emits beta and gamma radiation, leading to DNA damage and ultimately cell death.[2]
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Preclinical studies suggest that its mechanism of action may also involve the inhibition of the
Akt signaling pathway, leading to apoptosis.[4][5][6]

Q3: What are the primary dose-limiting toxicities (DLTs) observed with 131I-CLR1404 in clinical

trials?

A3: The primary dose-limiting toxicities observed in clinical trials of 131I-CLR1404 are
hematological, specifically thrombocytopenia (low platelet count) and neutropenia (low
neutrophil count).[7][8]

Q4: At what dose levels were the dose-limiting toxicities observed?

A4: In a phase 1 study in patients with advanced solid tumors, DLTs were encountered at
doses of 31.25 mCi/m2 and 37.5 mCi/m2.[7][8] Specifically, grade 4 thrombocytopenia and
grade 4 neutropenia were observed at 37.5 mCi/m2, and at 31.25 mCi/mz2, two DLTs (grade 4
thrombocytopenia and grade 3 neutropenia with fever) were reported.[7]

Q5: Were there any studies where dose-limiting toxicities were not observed?

A5: Yes, in an earlier phase 1 study, single administrations of 370 MBq (approximately 10 mCi)
of 1311-CLR1404 were well tolerated by all subjects, and no severe adverse events or dose-
limiting toxicities were reported.[9][10][11]

Q6: How is myelosuppression (bone marrow suppression) being addressed in clinical trials?

A6: To minimize myelosuppression, studies are exploring different dosing strategies.[7] One
approach being investigated is a fractionated dosing regimen, which has shown enhanced
tolerability and safety in patients with relapsed/refractory multiple myeloma.[12]

Troubleshooting Guides
Issue: Unexpectedly high levels of hematological toxicity are observed at a given dose.
Possible Cause 1: Patient-specific factors.

 Recommendation: Review the patient's baseline hematological parameters and prior
treatments. Patients who have received extensive prior chemotherapy or radiation may have
reduced bone marrow reserve, making them more susceptible to myelosuppression.[13]
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Possible Cause 2: Dosing calculation error.

 Recommendation: Double-check all dose calculations, including body surface area (BSA)
and any decay calculations for the radioisotope. Ensure accurate measurement of the
administered activity.

Issue: Difficulty in determining the maximum tolerated dose (MTD) due to variability in patient
tolerance.

Possible Cause 1: Heterogeneity of the patient population.

o Recommendation: Analyze toxicity data based on patient subgroups (e.g., cancer type, prior
therapies) to identify any populations that may be more sensitive.

Possible Cause 2: Single-dose administration schedule.

 Recommendation: Consider implementing a fractionated dosing schedule. A phase 1b study
in multiple myeloma patients suggested that a fractionated dose regimen could improve
tolerability and safety.[12] This approach may allow for the administration of a higher total
dose with less toxicity.

Quantitative Data Summary

Table 1. Summary of Dose-Limiting Toxicities (DLTs) in Phase 1 Clinical Trials of 1311-CLR1404
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Clinical .
. Patient DLTs Grade of
Trial . Dose Level Reference
. Population Observed DLTs
Identifier
Thrombocyto
NCT0149566  Advanced ] )
) 37.5 mCi/mz penia, Grade 4 [7]
3 Solid Tumors )
Neutropenia
Thrombocyto
NCT0149566  Advanced ] penia, Grade 4,
) 31.25 mCi/m2 ) [7]
3 Solid Tumors Neutropenia Grade 3
with fever
NCT0092527  Advanced 370 MBq None
: : N/A [O1[10][11]
5 Solid Tumors  (~10 mCi) Reported

Experimental Protocols

Protocol: Phase 1 Dose-Escalation Study in Advanced Solid Tumors (NCT01495663)

Objective: To determine the recommended dose of 1311-CLR1404 for treating advanced

solid malignancies.[7]

Study Design: This was a phase 1, multi-center, open-label, dose-escalation study.[8]

Patients received a dosimetric dose followed by a therapeutic dose 1-2 weeks later in an

algorithmic escalation design.[7]

Patient Population: Patients with relapsed or refractory advanced solid tumors.[7]

Dosing Regimen: A starting dose of 12.5 mCi/m? was administered as a single intravenous

infusion. Dose escalation in subsequent cohorts was initially in increments of 12.5 mCi/mz,

[13]

Safety Monitoring: Toxicity follow-up included weekly laboratory and clinical assessments.[7]

Dose-limiting toxicities were defined as grade 4 thrombocytopenia and grade 4 neutropenia.

[7]
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e Imaging: Single Photon Emission Computed Tomography (SPECT) scans were performed to
assess the biodistribution of 1311-CLR1404.[7]

Protocol: Phase 1 Dosimetry and Safety Study (NCT00925275)

o Objective: To determine the administered radioactivity expected to deliver 400 mSv to the
bone marrow and to evaluate the pharmacokinetic and safety profiles of 1311-CLR1404.[10]
[11]

o Study Design: This was a phase 1 study involving a single dose administration.[10][11]
« Patient Population: Eight patients with refractory or relapsed advanced solid tumors.[10][11]

e Dosing Regimen: A single intravenous injection of 370 MBq of 1311-CLR1404 was
administered.[10][11]

o Safety Monitoring: Clinical laboratory parameters were evaluated in blood and urine. Adverse
events were monitored throughout the study.[10][11]

o Pharmacokinetics and Dosimetry: Plasma pharmacokinetics were evaluated. Whole-body
planar nuclear medicine scans were performed at multiple time points up to 14 days post-
injection to determine dosimetry.[10][11]

Visualizations
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Caption: Workflow for Dose-Limiting Toxicity (DLT) determination in a Phase 1 dose-escalation
trial of 1311-CLR1404.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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